Diisotridecyl phthalate is synthesized from phthalic anhydride and branched alcohols, specifically isodecanol, through esterification reactions. It falls under the category of high molecular weight phthalate esters (HMWPE), which includes similar substances produced from alcohols with carbon backbone lengths of seven or more. The production of HMWPE, including Diisotridecyl phthalate, is substantial, with estimates ranging from 60 to 100 kilotonnes annually in Europe alone .
The synthesis of Diisotridecyl phthalate involves a multi-step process primarily through esterification reactions. The detailed steps are as follows:
The molecular formula for Diisotridecyl phthalate is , with a molecular weight of approximately 530.8 g/mol. The structure features a central benzene ring with two ester functional groups attached to branched alkyl chains predominantly composed of twelve carbon atoms each.
Diisotridecyl phthalate primarily participates in reactions typical of esters:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts .
The mechanism of action for Diisotridecyl phthalate primarily involves its role as a plasticizer in polymer matrices. When added to polyvinyl chloride or other polymers:
The physical and chemical properties of Diisotridecyl phthalate include:
Property | Value |
---|---|
Physical State | Colorless liquid |
Melting Point | -37°C |
Boiling Point | 501°C (calculated) |
Density | 950 kg/m³ |
Vapor Pressure | kPa at 25°C |
Water Solubility | g/L |
Partition Coefficient (log Kow) | 12.1 (25°C) |
Flash Point | Not available |
These properties indicate a compound that is stable at high temperatures but has very low solubility in water, making it suitable for applications where moisture resistance is required .
Diisotridecyl phthalate finds extensive use in various applications:
Diisotridecyl phthalate (DIDP) is a high-molecular-weight diester formed by the reaction of phthalic anhydride with isotridecyl alcohol (a mixture of branched-chain C13 isomers). Its molecular formula is C34H58O4, with an average molecular mass of 530.83 g/mol and a monoisotopic mass of 530.4335 g/mol [4] [9]. The compound features a rigid ortho-phthalate benzene ring core esterified with two highly branched, lipophilic isotridecyl alkyl chains. This branched configuration imparts distinct physical properties, including low volatility and high thermal stability compared to linear-chain phthalates [3] [6].
The systematic IUPAC name for DIDP is 1,2-bis(11-methyldodecyl) benzene-1,2-dicarboxylate. Industrially, it encompasses isomers from two primary CAS numbers: 68515-47-9 (predominantly branched C13 alkyl chains) and 27253-26-5 [4] [6]. Commercial synonyms include Ergoplast FTD and Vestinol TD [4] [9]. DIDP’s structural characteristics—particularly the elongated, branched alkyl chains—underpin its performance as a plasticizer by reducing molecular mobility and enhancing polymer compatibility [3] [9].
Table 1: Chemical Identifiers for Diisotridecyl Phthalate
Property | Value | Source |
---|---|---|
CAS Registry Numbers | 68515-47-9, 27253-26-5 | [4] [6] |
Molecular Formula | C34H58O4 | [4] [9] |
Average Molecular Mass | 530.83 g/mol | [4] |
IUPAC Name | 1,2-bis(11-methyldodecyl) benzene-1,2-dicarboxylate | [4] |
Common Synonyms | Vestinol TD, Ergoplast FTD | [4] [6] |
DIDP emerged as a commercially significant plasticizer during the 1970s–1980s, driven by demand for higher-performance alternatives to low-molecular-weight phthalates like DEHP. Its adoption accelerated due to superior thermal stability (decomposition temperature >250°C) and lower volatility (vapor pressure: 1.3 × 10−8 mm Hg at 25°C), which reduced material loss during high-temperature processing [3] [9] [10]. By 1985, global production exceeded 100,000 metric tons annually, with primary applications in automotive cables, roofing membranes, and high-temperature wire insulation [10].
The U.S. production volume surged from 100–250 million pounds in 2015 to 100 million–1 billion pounds by 2019, reflecting its critical role in durable goods manufacturing [2] [8]. This growth paralleled regulatory shifts: When DEHP and DINP faced restrictions in children’s products (e.g., CPSIA 2008), DIDP gained market share in industrial sectors unaffected by such rules [7] [10]. Innovations in PVC formulation further expanded DIDP’s use in electric vehicle (EV) battery components and energy-efficient building materials, where longevity under thermal stress is paramount [3] [10].
Table 2: Historical Milestones in DIDP Industrial Adoption
Timeframe | Development | Market Impact |
---|---|---|
1970s | Commercialization as a specialty plasticizer | Niche applications in military/automotive wiring |
1985–2000 | Volume production economies achieved | 5% annual growth in construction materials |
2008 | CPSIA restrictions on low-MW phthalates | DIDP substitution in non-childcare PVC |
2015–2019 | Production surge in U.S. (100M → 1B lbs/year) | Expansion into EV thermal management systems |
2020–2025 | EPA risk evaluation finalized (TSCA Section 6) | Focus maintained on non-spray industrial uses |
DIDP’s regulatory status is bifurcated: It faces targeted restrictions in specific exposure scenarios but remains broadly authorized for most industrial uses. In January 2025, the U.S. EPA concluded its TSCA risk evaluation, determining that DIDP poses "unreasonable risk" only in six conditions of use (out of 49 evaluated), all involving acute inhalation exposure during spray application (e.g., of adhesives, coatings, or floor finishes) by unprotected female workers of reproductive age [2] [5] [8]. This risk stems from developmental toxicity observed in rodent studies, where high-dose inhalation reduced offspring survival [2] [8]. Crucially, the EPA emphasized that 99% of U.S. production volumes (including PVC films, non-spray coatings, and automotive parts) present no unreasonable risk to consumers, workers, or the environment [5] [8].
Globally, DIDP is exempt from REACH authorization requirements for most applications, though it is listed on California’s Prop 65 with a Maximum Allowable Dose Level (MADL) of 2,200 μg/day [7]. It remains approved under FDA 21 CFR for indirect food contact in adhesives (§175.105) and polymer closures (§177.1210) [7]. Environmental assessments indicate low bioaccumulation potential (log Kow = 9.94) and rapid biodegradation in sediment/water systems (>60% in 28 days), though concerns persist about long-term aquatic toxicity [9].
Table 3: Comparative Regulatory Status of DIDP (2025)
Region/Regulation | Status | Key Application Exemptions |
---|---|---|
U.S. EPA TSCA | Unreasonable risk only in spray applications; 43 of 49 COUs deemed safe | PVC films, automotive parts, non-spray coatings |
EU REACH | Not subject to authorization (Annex XIV) | Wire/cable insulation, automotive interiors |
California Prop 65 | Listed (reproductive toxicity); MADL = 2,200 μg/day | Requires warning labels above MADL |
FDA 21 CFR | Approved for indirect food contact (§175.105, §177.1210) | Adhesives, food-container gaskets |
CPSIA (U.S.) | Restricted to ≤0.1% in childcare articles | General-purpose PVC not classified as childcare |
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